molecular formula C8H16O B1210312 2,6-Dimethylcyclohexanol CAS No. 5337-72-4

2,6-Dimethylcyclohexanol

Cat. No. B1210312
CAS RN: 5337-72-4
M. Wt: 128.21 g/mol
InChI Key: MOISVRZIQDQVPF-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexanol (2,6-DMC) is a synthetic organic compound with a wide range of applications in the scientific and medical research fields. It is a colorless, viscous liquid with a sweet smell and a boiling point of 162°C. 2,6-DMC is a versatile compound that can be used in a variety of laboratory experiments, and its unique properties make it especially useful for biochemical and physiological research.

Scientific Research Applications

Microbial Transformations

The microbial transformations of 2,6-dimethylcyclohexanone, which can be converted to 2,6-dimethylcyclohexanol, were investigated using the fungus Glomerella cingulata. This study highlighted the enantioselective reduction process, where specific optical rotation of the products indicated the stereochemistry of the reduction. The reduction of 2,6-dimethylcyclohexanone was found to be stereospecific, leading to the (2R,6R)-(−)-2,6-dimethylcyclohexanol with 70% enantiomeric excess (Miyazawa, Okamura, & Kameoka, 1999).

Synthesis of Natural Products

2,6-Dimethylcyclohexanone, which can be derived from this compound, has been used in the facile preparation of 2,6-dimethyl-2,6-tetrahydropyrancarbolactone. This intermediate is pivotal for synthesizing various natural products in racemic forms, such as frontalin, cinenic acid, and linaloyl oxide (Utaka, Makino, Oota, Tsuboi, & Takeda, 1983).

Methodological Developments in Organic Synthesis

The synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone represents a new methodology, indicating the importance of this compound in organic synthetic strategies. This approach facilitated the creation of 2,6-dimethyltropone in five optimized steps with a 52% overall yield, demonstrating its utility in synthesizing naturally occurring antiviral compounds (Almássy et al., 2002).

Spectroscopy and Molecular Studies

The rotational spectrum of 2,6-dimethylcyclohexanone was measured, revealing insights into the molecular structure and conformation of its derivatives. The study identified two conformers and provided detailed data on rotational constants and quartic centrifugal distortion constants. This research is crucial for understanding the molecular behavior of compounds like this compound (Jang, Shim, & Oh, 2017).

Catalysis in Chemical Reactions

Magnesium oxide-supported chromium oxide catalysts were used for the catalytic synthesis of 2,6-dimethylphenol from methanol and KA-oil, a mixture of cyclohexanol and cyclohexanone. This process demonstrated the potential of using this compound in catalytic reactions to form valuable chemical products (Wang & Tsai, 1998).

Conformational Analysis of Saturated Heterocycles

Studies on 4-phospha-analogues of 2,6-dimethylcyclohexanones, which are related to this compound, provided insights into the conformational analysis of saturated heterocycles. This research is significant for understanding the stereochemistry and molecular behavior of cyclohexanone derivatives (Blackburne, Katritzky, Read, Bodalski, & Pietrusiewicz, 1974).

Safety and Hazards

When handling 2,6-Dimethylcyclohexanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

2,6-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOISVRZIQDQVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871123
Record name 2,6-Dimethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5337-72-4
Record name 2,6-Dimethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5337-72-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylcyclohexan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIMETHYLCYCLOHEXANOL
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Record name 2,6-Dimethylcyclohexan-1-ol
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Record name 2,6-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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